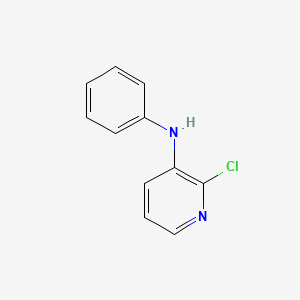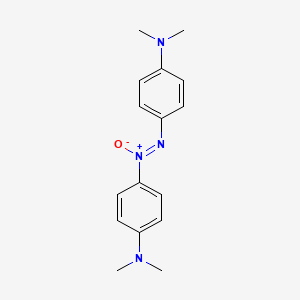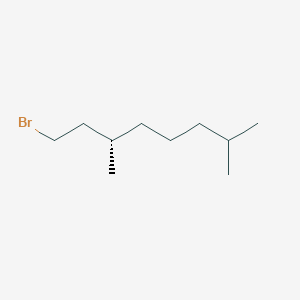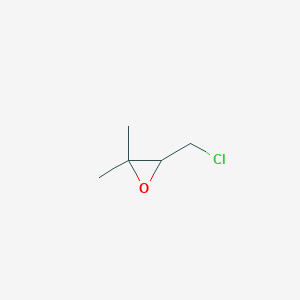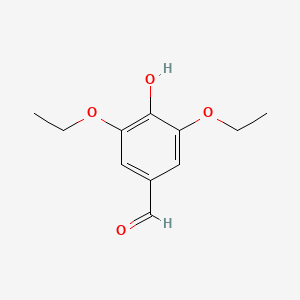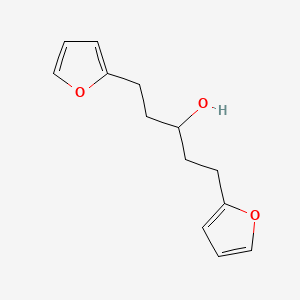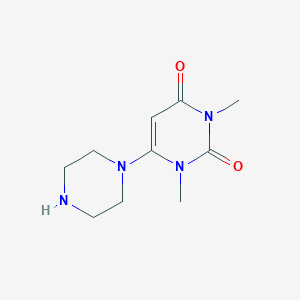
1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Descripción general
Descripción
1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (1,3-DMPP) is a novel chemical compound that has been the subject of much research in recent years. It is an organic compound that is composed of four fused rings and is structurally similar to a piperazine. This compound has been found to have a variety of potential applications in both scientific research and industry, including drug development and as a catalyst in organic synthesis.
Aplicaciones Científicas De Investigación
Polyamide Synthesis
Hattori and Kinoshita (1979) explored the synthesis of polyamides using derivatives similar to 1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione. They synthesized dicarboxylic acid derivatives through reactions involving theophylline and thymine. These derivatives were then converted into polyamides via polycondensation with diamines, including piperazine. The resulting polyamides, soluble in DMSO and formic acid, displayed molecular weights in the range of 2000–6000 (Hattori & Kinoshita, 1979).
Luminescent Properties and Electron Transfer
Gan et al. (2003) synthesized novel piperazine substituted naphthalimide compounds, including derivatives similar to this compound. These compounds exhibited interesting luminescent properties and photo-induced electron transfer (PET) capabilities. The study provided insights into the fluorescence quenching mechanism via PET from alkylated amine donors to the naphthalimide moiety (Gan et al., 2003).
Antiviral Activity
El-Sayed and Abdel-Rahman (2009) investigated derivatives of 6-(1H-1,2,3-triazol-1-yl)pyrimidine-2,4(1H,3H)-dione, structurally related to this compound, for antiviral properties. The synthesized compounds were tested for their activity against Hepatitis A virus and Herpes simplex virus type-1, showcasing potential therapeutic applications in antiviral treatments (El-Sayed & Abdel-Rahman, 2010).
Synthesis of Antihistaminic Derivatives
Pascal et al. (1985) synthesized a series of 3,4-dihydro-1,3-dimethyl-7-[3-(4-substituted-piperazin-1-yl)-substituted-alkyl]-1H-purine-2,6-diones, showing structural similarities to this compound. These compounds were evaluated for their antihistaminic activity, contributing to the development of novel pharmaceuticals for allergy treatment (Pascal et al., 1985).
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibitCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is often overexpressed in cancer cells .
Mode of Action
Compounds with similar structures have been found to inhibit cdk2, thereby halting the cell cycle and preventing cell proliferation . This inhibition is often achieved by the compound binding to the active site of the kinase, preventing it from phosphorylating its substrates .
Biochemical Pathways
By inhibiting cdk2, the compound would affect the cell cycle, particularly the transition from the g1 phase to the s phase . This could lead to cell cycle arrest and apoptosis, particularly in cancer cells where CDK2 is often overexpressed .
Result of Action
Similar compounds have shown cytotoxic activities against various cell lines, including mcf-7 and hct-116 . These compounds have also shown inhibitory activity against CDK2 .
Propiedades
IUPAC Name |
1,3-dimethyl-6-piperazin-1-ylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-12-8(14-5-3-11-4-6-14)7-9(15)13(2)10(12)16/h7,11H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQQZORCKOPSMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)N2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90510628 | |
| Record name | 1,3-Dimethyl-6-(piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90510628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80210-72-6 | |
| Record name | 1,3-Dimethyl-6-(piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90510628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

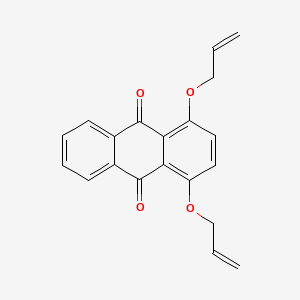
![3H-Imidazo[4,5-C]pyridin-7-amine](/img/structure/B3057320.png)
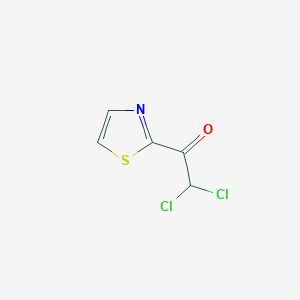
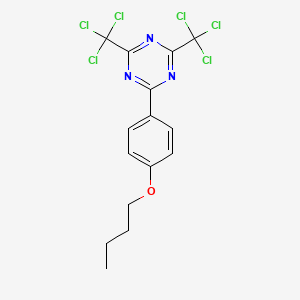
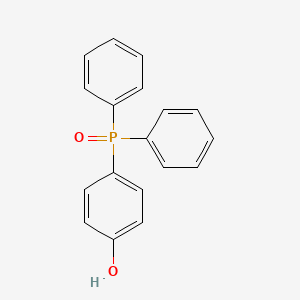
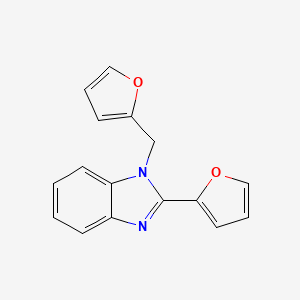
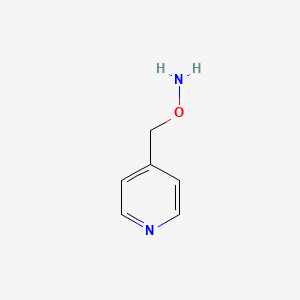
![Glycine, N-(2-aminoethyl)-N-[(6-amino-9H-purin-9-yl)acetyl]-](/img/structure/B3057332.png)
